1-Cyclopentyl-2-methoxybenzene, also known by its chemical identifier 3721-81-1, is an organic compound that belongs to the class of methoxy-substituted aromatic hydrocarbons. This compound features a cyclopentyl group attached to a benzene ring that also carries a methoxy group at the ortho position. The unique structure of 1-cyclopentyl-2-methoxybenzene contributes to its potential applications in various fields, including medicinal chemistry and materials science.
1-Cyclopentyl-2-methoxybenzene can be sourced through synthetic routes primarily involving the alkylation of 2-methoxyphenol (guaiacol) with cyclopentyl bromide in the presence of a base like potassium carbonate. This compound is classified as an aromatic ether due to the presence of the methoxy group attached to an aromatic ring. Its molecular formula is C13H16O, with a molecular weight of approximately 204.27 g/mol .
The synthesis of 1-cyclopentyl-2-methoxybenzene can be achieved through several methods, with the most common being:
The reaction conditions are crucial for optimizing yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency. Purification techniques such as distillation or recrystallization are often utilized post-synthesis to isolate the desired product.
The compound has notable spectral characteristics:
1-Cyclopentyl-2-methoxybenzene can undergo various chemical reactions:
Common reagents for these reactions include palladium on carbon for reductions and bromine or nitric acid for substitution reactions.
The mechanism of action for 1-cyclopentyl-2-methoxybenzene involves its interaction with biological targets, where the methoxy group can participate in hydrogen bonding and other non-covalent interactions. This influences its binding affinity to enzymes or receptors, potentially contributing to pharmacological effects such as anti-inflammatory and analgesic properties .
Relevant data indicates that it possesses moderate volatility and reactivity typical of methoxy-substituted aromatic compounds .
1-Cyclopentyl-2-methoxybenzene has several applications in scientific research:
1-Cyclopentyl-2-methoxybenzene emerged as a structurally novel psychoactive substance (NPS) within Europe’s dynamic drug market, first identified in Austria in 2012 as an uncharacterized racemic mixture [3] [6]. This compound entered a rapidly expanding NPS landscape characterized by deliberate molecular innovations designed to circumvent legislative controls. Its initial detection as a white powder lacking any established "street name" highlighted both the compound’s obscurity and the challenges faced by drug monitoring agencies in tracking unidentified psychoactive substances [3]. The molecule belongs to the chemically heterogeneous group classified as "other substances" in European Union drug monitoring reports—a category reserved for NPS that defy traditional classifications (e.g., cannabinoids, cathinones, or opioids) [6]. This positioning underscores its structural novelty and the limited initial understanding of its pharmacological properties.
The emergence of 1-cyclopentyl-2-methoxybenzene exemplifies the trend of reviving abandoned chemical templates through structural modifications that create legal ambiguities [3]. Analytical identification hurdles were significant during its initial seizure, as reference materials were unavailable and standard immunoassay techniques proved insufficient for characterization. This necessitated advanced analytical approaches (e.g., gas chromatography-mass spectrometry) for structural elucidation, mirroring the challenges presented by many NPS entering the recreational drug market during this period [6]. The compound's appearance coincided with rising global trafficking of non-traditional psychoactives, particularly synthetic opioids like tramadol, suggesting potential intentional design as a tramadol analog with modified psychotropic properties [3].
Table 1: Structural Analogs of 1-Cyclopentyl-2-methoxybenzene Identified in NPS Research
| Compound Name | Structural Features | Detection Year |
|---|---|---|
| 1-Cyclohexyl-2-methoxybenzene | Ortho-substituted cyclohexylbenzene derivative | 2012 [3] |
| 1-Cyclohexyl-3-methoxybenzene | Meta-substituted cyclohexylbenzene derivative | 2012 [3] |
| 1-Cyclohexyl-4-methoxybenzene | Para-substituted cyclohexylbenzene derivative | 2012 [3] |
| 1-Cyclopentyl-2-(trifluoromethyl)benzene | Cyclopentyl with trifluoromethyl substituent | Undisclosed [4] |
The molecular architecture of 1-cyclopentyl-2-methoxybenzene reveals strategic analogies with established psychoactive compounds, particularly the analgesic tramadol and dissociative phencyclidine (PCP) [1] [3]. These analogies exist primarily in the molecule's hydrophobic cycloalkyl moiety and aromatic methoxy-substituted benzene ring, which mirror pharmacophoric elements essential for central nervous system activity:
Tramadol Analogies: The methoxybenzene component parallels tramadol's 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol structure, particularly through the conserved methoxy-aromatic system implicated in serotonin reuptake inhibition. However, 1-cyclopentyl-2-methoxybenzene lacks tramadol’s characteristic tertiary amine moiety, suggesting modified neurotransmitter interactions [3].
PCP Analogies: The cycloalkyl group (cyclopentyl) echoes PCP’s cyclohexane ring within its arylcyclohexylamine structure. This component is critical for NMDA receptor antagonism in PCP and ketamine derivatives, suggesting potential glutamatergic activity. The cyclopentyl variant may confer altered receptor binding kinetics due to ring strain and reduced steric bulk compared to PCP’s cyclohexyl ring [1] [6].
In vitro pharmacological profiling demonstrated that while tramadol and 1-cyclohexyl-x-methoxybenzene stereoisomers (ortho, meta, para) showed no agonist activity at human recombinant μ-opioid or κ-opioid receptors, weak partial agonism was observed at δ-opioid receptors only at elevated concentrations (>10 μM) [1] [3]. This distinguishes them from classical opioids and suggests a multimodal mechanism of action. Crucially, naloxone pretreatment only partially reversed visual sensorimotor impairments induced by these compounds in murine models, indicating significant non-opioid pathways in their pharmacodynamics—possibly involving NMDA, serotonin, or norepinephrine systems akin to both tramadol and PCP [3] [6].
Table 2: Structural and Pharmacological Comparison with Reference Compounds
| Feature | 1-Cyclopentyl-2-methoxybenzene | Tramadol | Phencyclidine (PCP) |
|---|---|---|---|
| Core Structure | Cyclopentyl-methoxybenzene | 3-Methoxycyclohexanol with dimethylaminoethyl chain | Arylcyclohexylamine |
| Psychoactive Class | Unclassified NPS | Atypical opioid | Dissociative anesthetic |
| Primary Molecular Targets | δ-opioid (weak), non-opioid sites | μ-opioid, SERT, NET | NMDA receptor |
| Naloxone Reversibility | Partial (visual effects only) | Partial | None |
Beyond its significance in neuropharmacology, 1-cyclopentyl-2-methoxybenzene represents a versatile intermediate in synthetic organic methodologies targeting complex carbocyclic systems. The cyclopentyl-aromatic motif enables diverse functionalizations through:
Catalytic C–H Activation: The electron-rich methoxybenzene ring facilitates regioselective metal-catalyzed (e.g., Pd, Au, Ru) C–H functionalization at ortho positions relative to methoxy. For example, TpRuPPh₃(CH₃CN)₂PF₆-catalyzed cyclizations convert analogous alkynylbenzene derivatives to fused indene or indanone scaffolds—privileged structures in medicinal chemistry [7].
Ring-Contraction Strategies: The compound serves as a precursor to cyclopentenones via AgOTf-catalyzed ring-contractive rearrangements. This transformation proceeds through metal-carbenoid formation followed by endocyclic allyl [1,2] migration with high stereoselectivity, providing access to 5-alkylidene-2-cyclopentenones—key intermediates in terpene and prostaglandin synthesis [7].
In medicinal scaffold design, the molecule’s stereochemical complexity (chiral cyclopentyl-methoxy axis) enables development of stereoisomer libraries for structure-activity relationship studies. As demonstrated with its cyclohexyl analogs, positional isomerism (ortho, meta, para) significantly modulates bioactivity profiles [3] [6]. This positions 1-cyclopentyl-2-methoxybenzene as a template for:
Table 3: Synthetic Applications of 1-Cyclopentyl-2-methoxybenzene Derivatives
| Synthetic Transformation | Catalyst/Reagents | Key Product | Application |
|---|---|---|---|
| Intramolecular hydroacylation | Rh(I) complexes | Functionalized cyclopentenones | Prostaglandin synthesis [7] |
| Ring-contractive rearrangement | AgOTf | 5-Alkylidene-2-cyclopentenones | Terpenoid building blocks [7] |
| Enantioselective silicon-directed Nazarov cyclization | Chiral Brønsted acid/Lewis acid | Silicon-functionalized cyclopentenones | Chiral synthons [7] |
| Aldol condensation/hydrodeoxygenation | Niobium phosphate catalysts | Aviation fuel-range hydrocarbons | Sustainable energy [8] |
The compound’s synthetic versatility is further demonstrated in cooperative gold(I) catalysis, where it serves as a precursor to α-tertiary chiral cyclic ketones. This methodology enables expedient access to α'-chiral cyclopentenones—structures historically challenging to synthesize enantioselectively [7]. Such advancements highlight the dual utility of 1-cyclopentyl-2-methoxybenzene as both a pharmacological probe and enabling synthetic building block for complex molecule assembly.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5